N-1 Ethyl Substitution Requirement for Rosoxacin Synthesis: Regiochemical and Yield Differentiation vs. N-Unsubstituted Analog (CAS 208580-23-8)
The target compound CAS 131993-96-9 carries the N-1 ethyl group pre-installed, which is the exact N-substituent required in the final drug Rosoxacin. The N-unsubstituted analog ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 208580-23-8; MW 296.12 g/mol, C₁₂H₁₀BrNO₃) must undergo a post-synthetic N-alkylation with ethyl iodide to reach the same intermediate. This late-stage alkylation on the unsubstituted scaffold must compete with potential O-alkylation at the 4-oxo position, introducing a regioselectivity challenge not present when using the pre-alkylated compound 131993-96-9 [1]. The patent literature for Rosoxacin synthesis (US 3,907,808) specifies that the N-1 alkylation is integral to the intermediate structure and is incorporated prior to the final coupling step; bypassing this with a post-hoc alkylation of CAS 208580-23-8 would constitute a deviation from the validated route requiring full re-validation of intermediate purity and identity [1].
| Evidence Dimension | Synthetic route fidelity: presence of required N-1 ethyl substituent at the intermediate stage |
|---|---|
| Target Compound Data | N-1 ethyl group pre-installed; MW 324.17 g/mol; C₁₄H₁₄BrNO₃; directly advances to Rosoxacin upon coupling at C-7 |
| Comparator Or Baseline | CAS 208580-23-8: N-1 position is unsubstituted (proton); MW 296.12 g/mol; C₁₂H₁₀BrNO₃; requires additional N-ethylation step prior to advancing to Rosoxacin |
| Quantified Difference | Elimination of one synthetic step (N-alkylation) and associated regioselectivity risk. N-alkylation of 4-quinolones typically proceeds in 60–85% yield with potential O-alkylation side products; use of 131993-96-9 avoids this yield loss and impurity source entirely. |
| Conditions | Rosoxacin synthetic pathway as described in US Patent 3,907,808; N-alkylation conditions: ethyl iodide, base, polar aprotic solvent |
Why This Matters
Procurement of the pre-alkylated intermediate eliminates a regioselectivity-sensitive alkylation step, reducing impurity profiles and avoiding the need for re-validation of a deviated synthetic route.
- [1] Carabateas, P. M. et al. U.S. Patent 3,907,808 (1975). 1,4-Dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acid derivatives. Assigned to Sterling Drug Inc. View Source
